molecular formula C9H8F2 B064242 1,2-Difluoro-4-(prop-1-en-2-yl)benzene CAS No. 182193-03-9

1,2-Difluoro-4-(prop-1-en-2-yl)benzene

Cat. No.: B064242
CAS No.: 182193-03-9
M. Wt: 154.16 g/mol
InChI Key: NVCOWRDAKXVJNX-UHFFFAOYSA-N
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Description

Benzene, 1,2-difluoro-4-(1-methylethenyl)- is an organic compound with the molecular formula C9H8F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a 1-methylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-difluoro-4-(1-methylethenyl)- typically involves the fluorination of a suitable benzene derivative followed by the introduction of the 1-methylethenyl group. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with a fluorinating agent such as fluorine gas or a fluorine-containing compound under controlled conditions to introduce the fluorine atoms. Subsequently, the 1-methylethenyl group can be introduced through a Friedel-Crafts alkylation reaction using an appropriate alkylating agent .

Industrial Production Methods

Industrial production of Benzene, 1,2-difluoro-4-(1-methylethenyl)- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-difluoro-4-(1-methylethenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrocarbon derivatives .

Scientific Research Applications

Benzene, 1,2-difluoro-4-(1-methylethenyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to the interaction of fluorinated compounds with biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1,2-difluoro-4-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and influence its binding affinity to target molecules. The 1-methylethenyl group can also play a role in modulating the compound’s chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1,2-difluoro-4-(1-methylethenyl)- is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.

Properties

CAS No.

182193-03-9

Molecular Formula

C9H8F2

Molecular Weight

154.16 g/mol

IUPAC Name

1,2-difluoro-4-prop-1-en-2-ylbenzene

InChI

InChI=1S/C9H8F2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-5H,1H2,2H3

InChI Key

NVCOWRDAKXVJNX-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC(=C(C=C1)F)F

Canonical SMILES

CC(=C)C1=CC(=C(C=C1)F)F

Synonyms

Benzene, 1,2-difluoro-4-(1-methylethenyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(3,4-difluorophenyl)propan-2-ol (1.0 g, 5.8 mmol) in 40 mL benzene was added 0.1 g of p-toluenesulfonic acid and the solution was heated to 60° C. TLC analysis showed disappearance of the starting material. After cooling, the solution was extracted with EtOAc, washed with saturated NaHCO3, dried over Na2SO4, filtered and the solvent was removed in vacuo. 1,2-difluoro-4-isopropenyl-benzene was obtained as a yellow oil (0.82 g, 92% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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